molecular formula C5H8O4S B6159609 2-(methanesulfonylmethyl)prop-2-enoic acid CAS No. 36525-60-7

2-(methanesulfonylmethyl)prop-2-enoic acid

Cat. No. B6159609
CAS RN: 36525-60-7
M. Wt: 164.2
InChI Key:
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Description

2-(Methanesulfonylmethyl)prop-2-enoic acid, also known as mesylate, is an organic compound with the molecular formula C4H8O4S. It is a white crystalline solid that is soluble in organic solvents and water. Mesylate is commonly used as a catalyst in chemical and biochemical syntheses, and is used in a variety of scientific research applications.

Scientific Research Applications

Mesylate is used in a variety of scientific research applications, including the synthesis of drugs and other organic compounds, and as a catalyst in chemical and biochemical processes. Mesylate is also used to protect certain functional groups during organic synthesis, and as a reagent for the determination of amino acids and peptides.

Mechanism of Action

Mesylate acts as a catalyst in chemical and biochemical processes by activating substrates through the formation of a covalent bond between the 2-(methanesulfonylmethyl)prop-2-enoic acid and the substrate. This covalent bond facilitates the reaction by stabilizing the transition state of the reaction.
Biochemical and Physiological Effects
Mesylate is not known to have any direct biochemical or physiological effects. However, it is known to be a strong acid, and thus can affect the pH of a solution.

Advantages and Limitations for Lab Experiments

Mesylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and is soluble in both organic solvents and water. Furthermore, it is relatively stable, and can be easily purified for use in experiments. However, 2-(methanesulfonylmethyl)prop-2-enoic acid is a strong acid, and thus can affect the pH of a solution, which may limit its use in certain experiments.

Future Directions

The future of 2-(methanesulfonylmethyl)prop-2-enoic acid in scientific research is promising. There are a number of potential applications, including the synthesis of pharmaceuticals, the use of 2-(methanesulfonylmethyl)prop-2-enoic acid as a reagent in peptide sequencing, and the use of 2-(methanesulfonylmethyl)prop-2-enoic acid as a catalyst in organic synthesis. Additionally, 2-(methanesulfonylmethyl)prop-2-enoic acid could be used to protect certain functional groups during organic synthesis, and as a reagent for the determination of amino acids and peptides. Finally, 2-(methanesulfonylmethyl)prop-2-enoic acid could be used in the development of new catalysts for chemical and biochemical processes.

Synthesis Methods

Mesylate can be synthesized in a two-step reaction. The first step involves the reaction of dimethyl sulfate and 2-propenoic acid in aqueous ethanol, yielding 2-(methanesulfonylmethyl)prop-2-enoic acid as the product. The second step involves the use of a strong base, such as sodium hydroxide, to convert the 2-(methanesulfonylmethyl)prop-2-enoic acid to its sodium salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methanesulfonylmethyl)prop-2-enoic acid involves the reaction of propargyl alcohol with methanesulfonyl chloride to form 2-(methanesulfonylmethyl)prop-2-yn-1-ol, which is then oxidized to 2-(methanesulfonylmethyl)prop-2-en-1-ol. The final step involves the reaction of 2-(methanesulfonylmethyl)prop-2-en-1-ol with potassium permanganate to form 2-(methanesulfonylmethyl)prop-2-enoic acid.", "Starting Materials": [ "Propargyl alcohol", "Methanesulfonyl chloride", "Potassium permanganate" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-(methanesulfonylmethyl)prop-2-yn-1-ol.", "Step 2: 2-(Methanesulfonylmethyl)prop-2-yn-1-ol is oxidized using a suitable oxidizing agent such as pyridinium chlorochromate to form 2-(methanesulfonylmethyl)prop-2-en-1-ol.", "Step 3: 2-(Methanesulfonylmethyl)prop-2-en-1-ol is reacted with potassium permanganate in the presence of a base such as sodium hydroxide to form 2-(methanesulfonylmethyl)prop-2-enoic acid." ] }

CAS RN

36525-60-7

Product Name

2-(methanesulfonylmethyl)prop-2-enoic acid

Molecular Formula

C5H8O4S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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